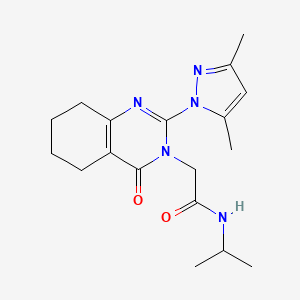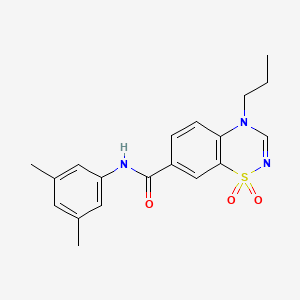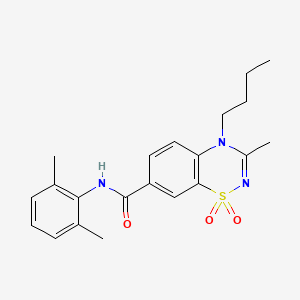![molecular formula C21H20FNO2 B11231738 N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11231738.png)
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a fluorophenyl group and a propanamide chain attached to a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.
Attachment of the propanamide chain: The propanamide chain can be attached through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or substituted aromatic compounds.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory or anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
- N-(3,4-dimethylphenyl)-3-[5-(4-bromophenyl)furan-2-yl]propanamide
- N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Uniqueness
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C21H20FNO2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C21H20FNO2/c1-14-3-8-18(13-15(14)2)23-21(24)12-10-19-9-11-20(25-19)16-4-6-17(22)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChIキー |
PRFHAKYTJZGBTK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide](/img/structure/B11231672.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231680.png)
![N-ethyl-N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11231687.png)

![6-chloro-N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231691.png)
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231697.png)
![Ethyl 7-cyclopropyl-3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11231698.png)
![6,7-dimethyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231701.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11231710.png)
![N-(4-bromophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231714.png)



